

# Fasiglifam (TAK-875) Clinical Trial Termination: A Technical Overview of Liver Safety Concerns

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Fasiglifam hemihydrate |           |
| Cat. No.:            | B595586                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a detailed examination of the reasons behind the termination of the clinical development program for Fasiglifam (TAK-875), a G protein-coupled receptor 40 (GPR40) agonist intended for the treatment of type 2 diabetes mellitus. The program was voluntarily halted in December 2013 due to significant liver safety concerns that emerged during Phase III clinical trials.[1][2] This document summarizes key findings, presents quantitative data from the clinical studies, outlines relevant experimental protocols, and illustrates the proposed mechanisms of hepatotoxicity.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the Fasiglifam clinical trials?

A1: The development of Fasiglifam was terminated due to an unfavorable risk-benefit profile, specifically because of concerns about drug-induced liver injury (DILI).[1][2] During Phase III trials, a clear liver safety signal was detected, characterized by an increased incidence of elevated liver transaminases (ALT and AST) in patients receiving Fasiglifam compared to placebo and active comparator groups.[3][4]

Q2: What specific liver safety signals were observed in the clinical trials?

A2: The clinical trial data revealed a dose-dependent increase in the incidence of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) elevations in patients



treated with Fasiglifam.[5][6][7] In a 24-week Phase III study, the incidence of ALT elevation greater than three times the upper limit of normal (>3x ULN) was 3% in the 25 mg group and 6% in the 50 mg group, compared to placebo.[5] Across the entire program, the relative risk for transaminase elevations was significantly higher in Fasiglifam recipients.[3] Importantly, cases meeting the criteria for Hy's Law, which indicates a high risk of fatal DILI, were identified in Fasiglifam-treated patients.[4][8]

Q3: What is the proposed mechanism of Fasiglifam-induced liver injury?

A3: Mechanistic studies have pointed to a multi-faceted process. A key factor appears to be the formation of a reactive acyl glucuronide (AG) metabolite of Fasiglifam.[5][9] This metabolite can covalently bind to liver proteins, a known risk factor for idiosyncratic DILI.[5] Additionally, Fasiglifam and its metabolites have been shown to inhibit bile salt export pump (BSEP) and other efflux transporters like MRP2 and MRP3, leading to the intracellular accumulation of bile acids and the drug itself.[5] This accumulation can cause mitochondrial dysfunction and cellular stress, ultimately resulting in hepatocyte injury.[5]

Q4: Were there any preclinical indicators of liver toxicity?

A4: Preclinical studies in dogs did reveal hepatotoxicity, but at doses that were not initially thought to be predictive of human risk at therapeutic concentrations.[7] Crystallization of Fasiglifam and its primary glucuronide metabolite was observed in the biliary tract of dogs in long-term, high-dose studies.[4] Retrospective analysis and further mechanistic studies were necessary to fully understand the translatability of these findings.

#### **Troubleshooting Guide for Related Research**

Issue: Observing unexpected hepatotoxicity with a novel GPR40 agonist in preclinical studies.

Troubleshooting Steps:

- Metabolite Identification: Investigate the metabolic profile of the compound in human and relevant animal species hepatocytes. Specifically, assess for the formation of reactive metabolites, such as acyl glucuronides.
- Transporter Inhibition Assays: Screen the parent compound and its major metabolites for inhibitory activity against key hepatic transporters, including BSEP, MRP2, and MRP3.



- Covalent Binding Studies: Conduct studies using radiolabeled compound in human hepatocytes to determine the covalent binding burden (CVB). A CVB exceeding 1 mg/day is considered a potential risk for DILI.[5]
- Mitochondrial Toxicity Assays: Evaluate the potential for the compound and its metabolites to induce mitochondrial dysfunction using assays that measure parameters like oxygen consumption and mitochondrial membrane potential.
- Bile Acid Homeostasis: Assess the impact of the compound on intracellular bile acid concentrations in hepatocytes.

## **Quantitative Data Summary**

The following table summarizes the incidence of liver enzyme elevations observed in key Fasiglifam clinical trials.



| Paramete<br>r                                           | Fasiglifa<br>m (All<br>Doses) | Fasiglifa<br>m (25 mg) | Fasiglifa<br>m (50 mg) | Placebo <i>l</i><br>Active<br>Control | Relative<br>Risk (95%<br>CI) vs.<br>Placebo/<br>Control | Referenc<br>e |
|---------------------------------------------------------|-------------------------------|------------------------|------------------------|---------------------------------------|---------------------------------------------------------|---------------|
| ALT or AST<br>> 3x ULN                                  | -                             | -                      | -                      | -                                     | 3.34 (2.29-<br>4.90)                                    | [3]           |
| ALT or AST<br>> 5x ULN                                  | -                             | -                      | -                      | -                                     | 6.60 (3.03-<br>14.38)                                   | [3]           |
| ALT or AST<br>> 8x ULN                                  | -                             | -                      | -                      | -                                     | 6.14 (2.18-<br>17.27)                                   | [3]           |
| ALT or AST<br>> 10x ULN                                 | -                             | -                      | -                      | -                                     | 6.74 (2.05-<br>22.14)                                   | [3]           |
| ALT > 3x<br>ULN (24-<br>week<br>study)                  | -                             | 3%                     | 6%                     | -                                     | -                                                       | [5]           |
| Adjudicate<br>d DILI<br>(Highly<br>Likely/Prob<br>able) | 0.64%                         | -                      | -                      | 0.06%                                 | -                                                       | [3]           |

## **Experimental Protocols**

Clinical Trial Liver Safety Monitoring:

The Fasiglifam clinical trial program employed a rigorous, multi-layered approach to monitor liver safety, which was crucial for the timely identification of the DILI signal.[1][3]

 Routine Monitoring: Regular, predefined central monitoring of liver function tests (ALT, AST, bilirubin) was conducted for all trial participants.[3]



- Adverse Event Reporting: Investigators reported all adverse events, including any signs or symptoms of liver dysfunction.[3]
- Blinded Adjudication: A panel of independent hepatology experts, blinded to treatment allocation, adjudicated all cases of significant liver enzyme elevations to determine the likelihood of DILI.[1][3]
- Independent Data Monitoring Committee (DMC): An independent DMC, with access to unblinded data, provided continuous safety oversight across all trials and made recommendations based on their findings.[1]

In Vitro Covalent Binding Assay:

This assay was used to determine the potential for Fasiglifam to form reactive metabolites that bind to liver proteins.[5]

- Hepatocyte Incubation: Cryopreserved human hepatocytes (1 x 10<sup>6</sup> cells/mL) were incubated with 10 μM of <sup>14</sup>C-labeled Fasiglifam in Krebs-Henseleit buffer at 37°C for 4 hours.
   [5]
- Protein Precipitation and Washing: After incubation, the protein was precipitated and extensively washed to remove non-covalently bound radioactivity.
- Quantification: The amount of radioactivity remaining in the protein pellet was quantified by liquid scintillation counting and used to calculate the amount of covalently bound drug per milligram of protein.
- Covalent Binding Burden (CVB) Calculation: The in vitro binding data was used to calculate
  the clinical CVB, which for Fasiglifam was determined to be 2.0 mg/day, exceeding the 1
  mg/day risk threshold.[5]

#### **Visualizations**





Click to download full resolution via product page

Caption: Proposed mechanism of Fasiglifam-induced liver injury.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. takeda.com [takeda.com]
- 2. Takeda ends development of diabetes drug fasiglifam due to concerns about liver safety -- PACE-CME [pace-cme.org]
- 3. Determination of fasiglifam-induced liver toxicity: Insights from the data monitoring committee of the fasiglifam clinical trials program PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Fasiglifam-Induced Liver Injury in Patients With Type 2 Diabetes: Results of a Randomized Controlled Cardiovascular Outcomes Safety Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875) and its primary metabolites PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fasiglifam (TAK-875) Clinical Trial Termination: A Technical Overview of Liver Safety Concerns]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b595586#reasons-for-fasiglifam-clinical-trial-termination-due-to-liver-safety]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com